2-(Bromomethyl)-N,N-dimethylbenzamide
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Overview
Description
2-(Bromomethyl)-N,N-dimethylbenzamide is an organic compound characterized by a benzene ring substituted with a bromomethyl group and an N,N-dimethylamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of N,N-Dimethylbenzamide: The compound can be synthesized by the bromination of N,N-dimethylbenzamide using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
Reductive Amination: Another method involves the reductive amination of 2-bromomethylbenzaldehyde with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions, ensuring precise control over reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: The bromomethyl group can be substituted with various nucleophiles, such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-(Bromomethyl)benzoic acid.
Reduction: 2-(Methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Bromomethyl)-N,N-dimethylbenzamide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-N,N-dimethylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-(Bromomethyl)benzamide: Similar structure but lacks the N,N-dimethyl group.
N,N-Dimethylbenzamide: Lacks the bromomethyl group.
Benzyl bromide: A simpler compound with a bromomethyl group attached to a benzene ring.
Uniqueness: 2-(Bromomethyl)-N,N-dimethylbenzamide is unique due to the presence of both the bromomethyl and N,N-dimethyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Properties
IUPAC Name |
2-(bromomethyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)9-6-4-3-5-8(9)7-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHSRRLIDOEPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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